Methyl cyclohexanecarboxylate
Overview
Description
Methyl cyclohexanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a methyl ester derived from cyclohexanecarboxylic acid and methanol. This compound is a clear, colorless liquid with a characteristic odor and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Methyl cyclohexanecarboxylate is an endogenous metabolite . As such, it interacts with various biochemical processes within the body.
Biochemical Pathways
As an endogenous metabolite, it is likely involved in various metabolic pathways within the body .
Result of Action
As an endogenous metabolite, it likely has a role in various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where cyclohexanecarboxylic acid and methanol are fed into a reactor with a catalyst. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl cyclohexanecarboxylate can undergo oxidation reactions to form cyclohexanecarboxylic acid.
Reduction: It can be reduced to form cyclohexanemethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl cyclohexanecarboxylate is used in a variety of scientific research applications:
Biology: It is used in studies involving metabolic pathways and as a flavoring agent in food science.
Medicine: Research into its potential therapeutic effects and its role as a metabolite in human biochemistry.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Comparison with Similar Compounds
Methyl benzoate: Another methyl ester but derived from benzoic acid.
Ethyl cyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl cyclohexanoate: Similar ester but derived from cyclohexanoic acid
Uniqueness: Methyl cyclohexanecarboxylate is unique due to its specific ester structure derived from cyclohexanecarboxylic acid, which imparts distinct chemical and physical properties. Its applications in flavoring and fragrance industries, as well as its role in organic synthesis, highlight its versatility compared to similar compounds .
Properties
IUPAC Name |
methyl cyclohexanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPRMPSCMSAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074303 | |
Record name | Methyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20836 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Methyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
183.00 °C. @ 760.00 mm Hg | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.999 | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4630-82-4 | |
Record name | Methyl cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4630-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl cyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL CYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96144H696Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl cyclohexanecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl cyclohexanecarboxylate?
A1: The molecular formula of this compound is C8H14O2, and its molecular weight is 142.20 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has explored the 13C NMR spectra of this compound and its stereoisomers. [, ] This data provides insights into the structural conformation and can be used for identification and analysis. Additionally, studies have investigated the infrared spectra of this compound and related compounds. [, ]
Q3: What are the applications of this compound in catalysis?
A3: this compound is primarily studied as a product in the carbonylation of cyclohexene, a reaction with significant industrial importance. [] Researchers have investigated the kinetics and mechanisms of this reaction using palladium(II) chloride–triphenylphosphine as a catalyst. []
Q4: Are there other catalytic reactions involving this compound?
A4: Research highlights the use of this compound as a starting material in the synthesis of 2-oxaspiro[3.5]nonane-1-ones, which are analogs of the natural product anisatin. [] This synthesis involves a multi-step process including oxidation and rearrangement reactions.
Q5: How does the structure of this compound relate to its reactivity?
A5: Studies on the kinetics of acid- or base-catalyzed methanolysis of this compound and similar esters reveal the influence of steric and polar effects on reactivity. [] These findings contribute to understanding the structure-activity relationship for this class of compounds.
Q6: Are there specific structural modifications of this compound that impact its properties?
A6: Research on the free-radical chlorination of this compound and its derivatives investigates the stereochemistry of the reaction. [, , ] Understanding the stereoselectivity of these reactions is crucial for predicting product outcomes and designing targeted synthesis.
Q7: How is this compound detected and quantified?
A7: Gas chromatography coupled with flame ionization detection (GC-FID) and headspace solid phase microextraction with gas chromatography coupled to mass spectrometry (HS-SPME-GC-MS) are employed to analyze this compound. [] These techniques are particularly useful for identifying adulterants in extra virgin olive oil. []
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